molecular formula C24H28OSi B14550775 Dimethyl(propoxy)(triphenylmethyl)silane CAS No. 62092-95-9

Dimethyl(propoxy)(triphenylmethyl)silane

Cat. No.: B14550775
CAS No.: 62092-95-9
M. Wt: 360.6 g/mol
InChI Key: NRBDTGLTQOFUPS-UHFFFAOYSA-N
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Description

Dimethyl(propoxy)(triphenylmethyl)silane is a specialized organosilane compound of significant interest in advanced materials research and synthetic chemistry. While specific data on this exact molecule is limited, its structure suggests properties derived from its two distinct functional groups: the alkoxy moiety and the bulky trityl (triphenylmethyl) group. The propoxy group is a characteristic feature of hydrolyzable alkoxysilanes, which are known to undergo hydrolysis and condensation reactions. These reactions are fundamental to the application of silanes in surface modification and as cross-linking agents, with mechanisms involving acid- or base-catalyzed nucleophilic substitution at the silicon center . The triphenylmethyl group is a sterically bulky and hydrophobic substituent. In silane chemistry, such large organic groups can impart significant steric hindrance, physically shielding the silicon center and potentially slowing the rate of hydrolysis to provide greater control over reaction kinetics in material synthesis . This combination of reactive and protective features makes this compound a potentially valuable reagent for developing tailored surfaces and polymer matrices. Its primary research applications are anticipated in creating hydrophobic coatings, acting as a protected intermediate in multi-step organic synthesis, and serving as a functional component in the development of high-performance polymer networks, such as those found in polymerizable dental compositions . This product is strictly for professional Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions, noting that related alkoxysilanes are often moisture-sensitive and flammable .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62092-95-9

Molecular Formula

C24H28OSi

Molecular Weight

360.6 g/mol

IUPAC Name

dimethyl-propoxy-tritylsilane

InChI

InChI=1S/C24H28OSi/c1-4-20-25-26(2,3)24(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19H,4,20H2,1-3H3

InChI Key

NRBDTGLTQOFUPS-UHFFFAOYSA-N

Canonical SMILES

CCCO[Si](C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for Organosilanes with Complex Substituents

Strategies for Silicon-Carbon Bond Formation in Aryl- and Alkyl-Substituted Silanes

The creation of a stable silicon-carbon (Si-C) bond is the foundational step in the synthesis of any organosilane. The strength and polarity of this bond dictate the chemical properties of the resulting molecule. For complex silanes bearing both bulky aryl groups (like the triphenylmethyl group) and smaller alkyl groups (like methyl groups), a variety of strategic approaches have been developed.

Hydrosilylation, also known as catalytic hydrosilation, is a fundamental and atom-economical reaction that describes the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. wikipedia.orgmdpi.com This process is one of the most significant applications of homogeneous catalysis and is a primary method for producing commercial organosilicon compounds like alkylsilanes. wikipedia.orgnih.gov

The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts being the most common and historically significant. wikipedia.org The prevalent mechanism for alkene hydrosilylation is the Chalk-Harrod mechanism, which involves an intermediate metal complex containing hydride, silyl (B83357) (R₃Si), and alkene ligands. wikipedia.org The reaction generally proceeds with anti-Markovnikov selectivity, where the silicon atom attaches to the terminal carbon of a terminal alkene. wikipedia.org

A diverse range of catalytic systems have been developed to control the regioselectivity and stereoselectivity of the reaction. While platinum catalysts like Speier's and Karstedt's catalysts are widely used, other noble metals such as rhodium, ruthenium, and iridium also exhibit high catalytic activity. mdpi.com For instance, certain ruthenium catalysts can favor the formation of cis-β-vinylsilanes from terminal alkynes, whereas platinum and rhodium catalysts typically yield the trans isomer. Asymmetric hydrosilylation can be achieved using catalysts with chiral ligands, providing a route to optically active organosilanes which are valuable intermediates in organic synthesis. wikipedia.orglibretexts.org

Table 1: Common Catalytic Systems for Hydrosilylation

Catalyst TypeCommon ExamplesTypical SubstratesSelectivity
PlatinumSpeier's (H₂PtCl₆), Karstedt'sAlkenes, Alkynestrans-β-vinylsilanes (from alkynes)
RhodiumWilkinson's catalyst ([RhCl(PPh₃)₃]), [Rh(cod)₂]BF₄Alkenes, Alkynestrans-β-vinylsilanes (from alkynes)
Ruthenium[Cp*Ru(MeCN)₃]PF₆Terminal Alkynesα-vinylsilanes (1,1-disubstituted)
PalladiumPd complexes with chiral phosphine (B1218219) ligands (e.g., MOP)Styrenes, AlkenesHigh enantioselectivity for chiral silanes

Grignard Reagent Coupling with Halosilanes

The coupling of organomagnesium halides (Grignard reagents) with halosilanes is a classic, versatile, and widely employed method for forming silicon-carbon bonds. gelest.com This methodology was foundational in the development of organosilane chemistry and remains a viable technology for preparing a vast array of silanes. gelest.com The reaction involves the nucleophilic attack of the carbanion-like carbon of the Grignard reagent on the electrophilic silicon center of a halosilane (e.g., a chlorosilane), displacing the halide and forming a new Si-C bond. nih.govalfa-chemistry.com

This method is particularly powerful for introducing sterically demanding aryl or alkyl groups onto a silicon atom. nih.gov For the synthesis of a complex molecule like Dimethyl(propoxy)(triphenylmethyl)silane, a Grignard coupling strategy is highly applicable. A potential pathway involves the reaction of the bulky triphenylmethylmagnesium chloride (trityl Grignard) with a precursor like dimethyl(propoxy)chlorosilane.

The success of the reaction can be influenced by the order of addition. Adding the silane (B1218182) to the Grignard reagent (normal addition) is often preferred when full substitution of halides is desired. gelest.com Conversely, adding the Grignard reagent to the silane (reverse addition) is used to achieve partial substitution. gelest.com Despite its utility, the high strength of the Si-Cl bond (approx. 113 kcal/mol) has historically presented challenges, but the development of transition metal-catalyzed cross-couplings, for example using palladium catalysts, has enabled the efficient alkylation and arylation of even robust monochlorosilanes. nih.govnih.gov

Electrochemical synthesis represents a modern and increasingly important alternative for the formation of Si-C bonds, offering a pathway that can avoid the use of hazardous reagents like alkali metals. electrochem.orgrsc.org This strategy leverages electrical potential to drive reactions that might otherwise be challenging, such as the cleavage of strong silicon-halogen bonds. chemrxiv.orgnih.gov

Electrosynthesis can generate highly reactive silyl radicals or silyl anions directly from readily available and inexpensive chlorosilanes. electrochem.orgchemrxiv.orgnih.gov These reactive intermediates can then be intercepted to form new Si-C bonds. For example, the electroreductive cleavage of a Si-Cl bond can generate a silyl radical, which can then add to an unsaturated C-C bond in an alkene. chemrxiv.org Depending on the reaction conditions and the structure of the chlorosilane, it is possible to selectively favor one-electron pathways to yield silyl radicals or two-electron pathways to generate silyl anions. nih.gov

This approach is not only useful for Si-C bond formation but has also been investigated for creating Si-Si bonds in disilanes and polysilanes. electrochem.orgacs.org Researchers have demonstrated that by carefully selecting the solvent, supporting electrolyte, and electrolysis parameters, organofunctional silanes can be obtained in a one-step process with high yields. electrochem.org

In a landmark development, scientists have harnessed the power of biocatalysis to forge silicon-carbon bonds, a reaction previously unknown in nature. scienceintheclassroom.orgchemistryworld.com Through the process of directed evolution, enzymes have been engineered to catalyze this "new-to-nature" transformation efficiently and with high selectivity. nih.gov

The research, pioneered by Frances Arnold and her team, identified that certain heme proteins, specifically cytochrome c from the bacterium Rhodothermus marinus, exhibit a promiscuous ability to catalyze carbene insertion into silicon-hydrogen bonds. scienceintheclassroom.orgnih.govsciencenews.org While the wild-type enzyme's activity was minimal, after just a few rounds of mutations and selective breeding, its catalytic efficiency was enhanced dramatically, surpassing state-of-the-art synthetic catalysts for the same transformation. scienceintheclassroom.orgsciencenews.org

This biocatalytic method offers a more sustainable and environmentally friendly route to organosilicon compounds. scienceintheclassroom.org The reactions proceed under physiological conditions in aqueous media and can produce enantiopure organosilicon molecules, demonstrating high chemo- and enantioselectivity. scienceintheclassroom.orgnih.gov This breakthrough affirms that nature's catalytic machinery is highly adaptable and can be repurposed to access areas of chemical space that living systems have not previously explored. nih.gov The successful immobilization of these enzymes has further paved the way for their use in continuous flow biocatalysis, enhancing turnover numbers and reusability. researchgate.net

Table 2: Comparison of Si-C Bond Formation Strategies

MethodologyKey ReagentsMechanismPrimary Advantages
HydrosilylationHydrosilane, Alkene/Alkyne, Metal CatalystCatalytic additionHigh atom economy, mild conditions
Grignard CouplingOrganomagnesium Halide, HalosilaneNucleophilic substitutionHigh versatility, applicable to bulky groups
ElectrochemistryHalosilane, ElectrolyteReductive cleavage (radical/anion formation)Avoids hazardous reagents, direct use of chlorosilanes
BiocatalysisHydrosilane, Diazo compound, Evolved EnzymeEnzymatic carbene insertionHigh selectivity, sustainable, mild conditions

Methodologies for Introducing Alkoxy Groups onto Silicon Centers

The incorporation of alkoxy (Si-O-R) groups is essential for tuning the reactivity and physical properties of organosilanes. These groups are precursors for the formation of siloxanes via hydrolysis and condensation and play a crucial role in sol-gel processes. nih.govmdpi.com

The most direct and common method for introducing an alkoxy group onto a silicon center is through the alkoxylation of a halosilane, typically a chlorosilane. This reaction involves the nucleophilic substitution of the halide by an alcohol. acs.org

For the synthesis of this compound, this step would involve reacting a precursor such as dimethyl(triphenylmethyl)chlorosilane with propanol (B110389). The reaction is generally performed in the presence of a base (e.g., pyridine, triethylamine) to act as a scavenger for the hydrogen halide (e.g., HCl) byproduct, driving the reaction to completion.

R₃Si-Cl + R'-OH + Base → R₃Si-OR' + [Base-H]⁺Cl⁻

The reactivity of this process is influenced by the nature of the alcohol and the substituents on the silicon atom. While this method is highly effective, alternative routes include the transesterification of an existing alkoxysilane with a different alcohol, often catalyzed by an acid or base. The hydrolysis of halosilanes, reacting them with water, leads to the formation of silanols (Si-OH), which are themselves key intermediates in silicone chemistry. acs.org

Transalkoxylation Reactions on Silanes

Transalkoxylation, or the exchange of an alkoxy group on a silicon atom with another alcohol, is a fundamental and versatile method for the synthesis of new alkoxysilanes. This equilibrium-driven reaction is particularly useful for introducing specific alkoxy functionalities that may not be easily accessible through direct alcoholysis of a corresponding chlorosilane, especially when dealing with sensitive substrates or when fine-tuning of reactivity is required.

The general mechanism involves the nucleophilic attack of an alcohol on the silicon center of an existing alkoxysilane, proceeding through a pentacoordinate silicon intermediate. The reaction is typically catalyzed by either acids or bases, with the choice of catalyst depending on the nature of the substituents on the silicon atom and the desired reaction rate.

For sterically hindered substrates, such as those bearing a triphenylmethyl group, the reaction conditions must be carefully optimized to overcome the steric hindrance around the silicon center. Lewis acids, such as titanium(IV) alkoxides or zinc(II) salts, are often employed to activate the silicon-oxygen bond, making the silicon atom more susceptible to nucleophilic attack. Alternatively, strong bases like alkali metal alkoxides can be used to deprotonate the incoming alcohol, increasing its nucleophilicity.

The efficiency of the transalkoxylation reaction is also influenced by the nature of the leaving alkoxy group and the incoming alcohol. To drive the equilibrium towards the desired product, the reaction is often carried out with a large excess of the incoming alcohol, or by continuous removal of the more volatile leaving alcohol by distillation.

Table 1: Comparison of Catalysts for Transalkoxylation of Alkoxysilanes

Catalyst TypeExamplesAdvantagesDisadvantages
Brønsted Acids p-Toluenesulfonic acid, HClReadily available, effective for less hindered silanes.Can promote side reactions like hydrolysis and condensation.
Brønsted Bases Sodium methoxide, Potassium tert-butoxideHigh reactivity, effective for a wide range of substrates.Can be sensitive to moisture, may lead to undesired side reactions.
Lewis Acids Ti(OiPr)₄, ZnCl₂Good for sterically hindered substrates, mild reaction conditions.Catalyst removal can be challenging.
Organometallic Catalysts Dibutyltin dilaurateHigh catalytic activity, good for crosslinking applications.Potential for metal contamination in the final product.

Targeted Synthesis of this compound Precursors and Derivatives

The targeted synthesis of this compound can be approached through several synthetic routes, primarily revolving around the formation of the key silicon-carbon and silicon-oxygen bonds.

A plausible and efficient route involves a Grignard reaction to form the triphenylmethyl-silicon bond, followed by a subsequent reaction to introduce the propoxy group. The synthesis of the key precursor, triphenylmethyldimethylchlorosilane, can be achieved by reacting triphenylmethylmagnesium chloride with an excess of dichlorodimethylsilane. The use of an excess of the dichlorosilane (B8785471) is crucial to minimize the formation of the double-addition product, bis(triphenylmethyl)dimethylsilane.

Reaction Scheme 1: Synthesis of Triphenylmethyldimethylchlorosilane

(C₆H₅)₃C-MgCl + (CH₃)₂SiCl₂ → (C₆H₅)₃C-Si(CH₃)₂Cl + MgCl₂

Once the triphenylmethyldimethylchlorosilane precursor is obtained, the propoxy group can be introduced via reaction with propanol in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct.

Reaction Scheme 2: Synthesis of this compound

(C₆H₅)₃C-Si(CH₃)₂Cl + CH₃CH₂CH₂OH + (C₂H₅)₃N → (C₆H₅)₃C-Si(CH₃)₂OCH₂CH₂CH₃ + (C₂H₅)₃N·HCl

Alternatively, the reaction can be performed with sodium propoxide, which offers a more direct route and avoids the need for a tertiary amine base.

Another synthetic strategy involves the preparation of a dimethoxy or diethoxy derivative of triphenylmethyldimethylsilane, followed by a transalkoxylation reaction with propanol, as described in section 2.2.2. This approach might be advantageous if the direct reaction with propanol is sluggish due to steric hindrance.

Derivatives of this compound can be synthesized by employing different alcohols in the final step, allowing for the introduction of a variety of alkoxy groups. Furthermore, modifications to the triphenylmethyl group or the methyl groups on the silicon atom can be envisioned by starting with appropriately substituted Grignard reagents or dichlorosilanes.

Purification and Isolation Techniques for Sterically Hindered Organosilanes

The purification and isolation of sterically hindered organosilanes like this compound require techniques that can effectively separate the target compound from starting materials, byproducts, and any oligomeric species that may have formed. The bulky nature of the triphenylmethyl group significantly influences the physical properties of the molecule, such as its boiling point, solubility, and chromatographic behavior.

Distillation: For thermally stable, non-polymeric organosilanes, vacuum distillation is a primary purification method. Due to the high molecular weight of this compound, distillation would need to be performed under high vacuum to prevent thermal decomposition. Fractional distillation can be effective in separating compounds with sufficiently different boiling points.

Chromatography: Column chromatography is a powerful technique for the purification of complex organosilanes. Silica (B1680970) gel is a common stationary phase; however, the slightly acidic nature of silica can sometimes lead to the hydrolysis of sensitive alkoxysilanes. To mitigate this, the silica gel can be deactivated by treatment with a small amount of a base like triethylamine mixed in the eluent. Alternatively, neutral alumina (B75360) can be used as the stationary phase. The choice of eluent is critical and is typically a mixture of non-polar and moderately polar solvents, such as hexanes and ethyl acetate, with the polarity adjusted to achieve optimal separation.

Recrystallization: If the target organosilane is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity. The process relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The choice of solvent is crucial and is determined empirically.

Table 2: Common Purification Techniques for Sterically Hindered Organosilanes

TechniquePrincipleApplicabilityAdvantagesDisadvantages
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Thermally stable, non-polymeric liquids.Can be scaled up for larger quantities.Not suitable for thermally sensitive compounds or high-boiling point solids.
Column Chromatography Separation based on differential adsorption on a stationary phase.Wide range of compounds, including isomers.High resolution, applicable to complex mixtures.Can be time-consuming, potential for product decomposition on the stationary phase.
Recrystallization Purification based on differences in solubility.Crystalline solids.Can yield very pure material, scalable.Requires the compound to be a solid, can result in product loss in the mother liquor.

The successful synthesis and isolation of this compound and related sterically hindered organosilanes rely on a careful selection of synthetic routes and purification methods tailored to the specific properties of these challenging molecules.

Mechanistic Insights into the Reactivity of Dimethyl Propoxy Triphenylmethyl Silane

Hydrolytic Stability and Condensation Reactions of Alkoxysilanes

Under acidic conditions, the hydrolysis of alkoxysilanes is initiated by the rapid and reversible protonation of the oxygen atom in the alkoxy group. gelest.comnih.gov This step makes the alkoxy group a better leaving group and renders the silicon atom more electrophilic, thus more susceptible to nucleophilic attack by water. nih.gov The subsequent step is typically the rate-determining step and can proceed through a mechanism with Sɴ1 characteristics, involving a positively charged intermediate, potentially a siliconium-like species. mst.edu

The reaction kinetics for acid-catalyzed hydrolysis are generally found to be first-order with respect to the acid catalyst and can be zero-order with respect to water, particularly in aqueous-organic solvents. tandfonline.commst.edu The rate of acid-catalyzed hydrolysis is typically much faster than base-catalyzed hydrolysis. gelest.com A key feature of this mechanism is the backside attack of a water molecule on the silicon center, leading to the displacement of the protonated alkoxy group (an alcohol). nih.gov

In basic media, the hydrolysis mechanism shifts to a nucleophilic substitution pathway, often described as an Sɴ2-Si type mechanism. nih.govtandfonline.com The reaction is initiated by the attack of a hydroxide (B78521) ion or another basic species on the silicon atom. nih.govafinitica.com This attack forms a negatively charged, pentacoordinate silicon intermediate or transition state. nih.govmst.eduafinitica.com This intermediate then expels the alkoxide ion to form the corresponding silanol (B1196071).

The kinetics of base-catalyzed hydrolysis are typically first-order in both the silane (B1218182) and the base catalyst. tandfonline.commst.edu Unlike the acid-catalyzed pathway, which is facilitated by making the leaving group better, the base-catalyzed pathway is driven by the strength of the incoming nucleophile and the electrophilicity of the silicon center. tandfonline.comafinitica.com

The rate of alkoxysilane hydrolysis is profoundly influenced by the steric and electronic nature of the substituents attached to the silicon atom. tandfonline.comtandfonline.comunm.edu

Steric Effects: The steric bulk of both the alkoxy group and the non-hydrolyzable organic groups on the silicon atom significantly impacts the reaction rate. In acid-catalyzed hydrolysis, larger alkoxy groups decrease the rate of reaction (e.g., methoxy (B1213986) > ethoxy > propoxy). gelest.com For the non-hydrolyzable substituents, increasing their size hinders the approach of the nucleophile (water in acidic conditions, hydroxide in basic conditions) to the silicon center. tandfonline.comunm.edu For dimethyl(propoxy)(triphenylmethyl)silane, the extremely bulky triphenylmethyl group creates substantial steric shielding around the silicon atom, making nucleophilic attack exceptionally difficult. This steric hindrance is expected to dramatically decrease the hydrolysis rate under both acidic and basic conditions compared to less hindered silanes. The stability of silyl (B83357) ethers, a related class of compounds, demonstrates this trend clearly. researchgate.netwikipedia.orgthieme-connect.deresearchgate.net

Table 1: Relative Stability of Silyl Ethers to Hydrolysis

This interactive table shows the relative resistance of various silyl ethers to cleavage under acidic and basic conditions. A higher number indicates greater stability. The data illustrates the significant impact of increasing steric bulk of the substituents on silicon.

Silyl GroupAbbreviationRelative Stability (Acidic)Relative Stability (Basic)
TrimethylsilylTMS11
TriethylsilylTES6410-100
tert-ButyldimethylsilylTBS/TBDMS20,000~20,000
TriisopropylsilylTIPS700,000100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000

Data compiled from references wikipedia.orgthermofishersci.in.

Electronic Effects: The electronic properties of the substituents also play a critical role. Electron-withdrawing groups attached to the silicon atom increase its electrophilicity, thereby accelerating the rate of nucleophilic attack, particularly in base-catalyzed hydrolysis. tandfonline.comafinitica.com Conversely, electron-donating groups, such as alkyl groups, decrease the positive charge on the silicon, slowing the rate of hydrolysis. unm.edu In this compound, the two methyl groups are electron-donating. The triphenylmethyl group's electronic effect is more complex, but its steric influence is overwhelmingly the dominant factor in determining the compound's hydrolytic stability.

Silicon-Carbon Bond Cleavage Pathways

The silicon-carbon (Si-C) bond is generally strong and resistant to cleavage. wikipedia.org However, under specific conditions involving either electrophilic or nucleophilic reagents, this bond can be broken. The structure of this compound, featuring a Si-C bond to the bulky and resonance-stabilized trityl group, allows for specific cleavage pathways.

Electrophilic cleavage of the Si-C bond involves an electrophile (E⁺) attacking the carbon atom, with the silyl group acting as the leaving group. nih.gov This process is particularly relevant for arylsilanes and other systems where the carbon atom can accommodate a positive charge or is part of a π-system. The reaction can be facilitated by enhancing the Lewis acidity of the silicon center, which can be achieved through the introduction of electronegative groups or the formation of hypercoordinate (penta- or hexa-coordinate) silicon species. nih.gov

For this compound, cleavage of the Si-C(trityl) bond could be initiated by a strong electrophile, such as a proton from a strong acid. Attack at the ipso-carbon of the trityl group would be favored due to the exceptional stability of the resulting triphenylmethyl carbocation, which is highly delocalized across the three phenyl rings.

An alternative pathway for Si-C bond cleavage is initiated by the attack of a nucleophile on the silicon atom. iupac.org This forms a pentacoordinate intermediate, which can then fragment by expelling a carbanion. nih.govnih.govresearchgate.net The feasibility of this pathway depends critically on two factors: the accessibility of the silicon atom to the incoming nucleophile and the stability of the departing carbanion. iupac.org

In the case of this compound, the silicon atom is severely hindered by the trityl group, making the initial nucleophilic attack the very slow, rate-determining step. iupac.orgnih.gov However, the triphenylmethyl anion is a relatively stable carbanion due to the extensive resonance delocalization of the negative charge into the phenyl rings. iupac.org Therefore, potent nucleophiles that have a high affinity for silicon, such as fluoride (B91410) ions, could potentially induce cleavage of the Si-C(trityl) bond, though likely requiring harsh conditions due to the profound steric hindrance. wikipedia.org

Table 2: General Factors Influencing Silicon-Carbon Bond Cleavage

This table summarizes the key factors and conditions that favor electrophilic versus nucleophilic cleavage pathways for the Si-C bond.

Cleavage PathwayAttacking SpeciesFavored by (on Silicon)Favored by (on Carbon Group)
Electrophilic Electrophiles (e.g., H⁺, Br₂)Enhanced Lewis acidity, formation of hypercoordinate species.Electron-rich carbon center (e.g., aryl), ability to stabilize a positive charge.
Nucleophilic Nucleophiles (e.g., F⁻, OH⁻, RO⁻)Sterically accessible silicon center, electron-withdrawing groups.Stability of the departing carbanion (e.g., resonance stabilization).

Oxidative Cleavage of Silicon-Carbon Bonds

The silicon-carbon (Si-C) bond, while generally robust, is susceptible to cleavage under oxidative conditions. This reactivity is a cornerstone of various synthetic transformations in organosilicon chemistry. The oxidative cleavage of the Si-C bond in compounds like this compound can be initiated through several mechanisms, often involving the conversion of the silane to a more reactive intermediate.

One common pathway involves the oxidation of a group attached to the silicon or an adjacent carbon, which then facilitates the cleavage. For instance, in some organosilanes, the process is initiated by the tandem oxidation of a methyl group on the silicon atom. This oxidation makes the Si-C bond more susceptible to breaking. Another established method for Si-C bond cleavage is the use of hydrogen peroxide (H₂O₂), often in the presence of a fluoride ion source. The fluoride ion coordinates to the silicon atom, forming a hypercoordinate intermediate (penta- or hexa-coordinate silicon species). This coordination increases the nucleophilicity of the carbon group attached to the silicon, making the Si-C bond more prone to electrophilic attack and subsequent cleavage by the oxidant.

In the specific case of this compound, the relevant bond is the silicon-triphenylmethyl (Si-C(Ph)₃) bond. The triphenylmethyl group is notable for its ability to form a relatively stable triphenylmethyl radical or cation. The oxidative cleavage of this bond could, therefore, proceed through a mechanism involving single-electron transfer, generating a radical cation intermediate. The stability of the potential triphenylmethyl leaving group could significantly influence the thermodynamics and kinetics of this cleavage pathway.

Table 1: Factors Influencing Oxidative Si-C Bond Cleavage

Factor Description Potential Impact on this compound
Oxidizing Agent The nature of the oxidant (e.g., H₂O₂, peracids, metal catalysts) determines the reaction mechanism and efficiency. Strong oxidants would be required, and the reaction pathway may differ from that of simple alkylsilanes.
Catalyst/Activator Fluoride ions or Lewis acids can activate the silicon center towards nucleophilic attack or facilitate hypercoordination. Activation would likely be necessary to overcome the steric bulk of the triphenylmethyl group.
Substituents on Silicon The electronic and steric nature of other groups on the silicon atom affects its reactivity. The two methyl groups are relatively small, but the bulky triphenylmethyl group dominates the steric environment.

| Stability of Leaving Group | The stability of the carbon-based radical or anion formed upon cleavage influences the reaction's feasibility. | The high stability of the triphenylmethyl radical/cation would thermodynamically favor the cleavage process once initiated. |

Reactivity of the Triphenylmethyl Substituent on Silicon

Steric Shielding and its Influence on Silicon Reactivity

The triphenylmethyl group, also known as the trityl group, is exceptionally bulky due to its three phenyl rings arranged in a tetrahedral geometry around a central carbon. When attached to the silicon atom in this compound, this group imparts significant steric hindrance.

Electronic Effects of the Triphenylmethyl Group on Silicon Electrophilicity

The electronic influence of the triphenylmethyl group on the silicon atom is a balance of inductive and resonance effects. Silicon is inherently more electropositive than carbon, which generally makes the silicon atom in organosilanes an electrophilic center. The substituents attached to the silicon can either enhance or diminish this electrophilicity.

The triphenylmethyl group's influence is complex. The central sp³-hybridized carbon atom connecting the phenyl rings to the silicon has an electron-donating inductive effect (+I). However, the phenyl rings themselves are capable of withdrawing electron density through a negative resonance effect (-M) if they can achieve π-conjugation with the silicon center's orbitals. In the case of a tetrahedral silicon atom, such overlap is generally poor. Therefore, the inductive effect is often considered more dominant.

The net electronic effect of substituents can be qualitatively assessed by their influence on reaction rates. Electron-donating groups tend to decrease the electrophilicity of the silicon center, making it less reactive towards nucleophiles. Conversely, electron-withdrawing groups increase silicon's electrophilicity. Given the likely dominance of the inductive effect from the alkyl-like central carbon of the trityl group, it is plausible that this group acts as a weak electron donor, slightly reducing the electrophilicity of the silicon atom. This effect, combined with the overwhelming steric hindrance, contributes to the low reactivity of the silicon center.

Reactivity of the Propoxy Group in Organosilanes

Role in Intermolecular and Intramolecular Reactions

The propoxy group (-OCH₂CH₂CH₃) in this compound is a key site of reactivity, primarily through intermolecular hydrolysis and condensation reactions. These reactions are characteristic of alkoxysilanes and form the basis of sol-gel chemistry and their use as surface modifying agents. nih.gov

Intermolecular Reactions:

Hydrolysis: In the presence of water, typically under acidic or basic catalysis, the silicon-oxygen bond of the propoxy group is cleaved to form a silanol (Si-OH) and propanol (B110389). researchgate.netyoutube.com The reaction proceeds via nucleophilic attack of water on the silicon atom.

R₃Si-OPr + H₂O ⇌ R₃Si-OH + PrOH

Condensation: The newly formed silanol is highly reactive and can condense with another silanol molecule (water condensation) or with an unreacted propoxy group (alcohol condensation) to form a stable siloxane (Si-O-Si) bond. researchgate.netafinitica.com

2 R₃Si-OH ⇌ R₃Si-O-SiR₃ + H₂O

R₃Si-OH + R₃Si-OPr ⇌ R₃Si-O-SiR₃ + PrOH

The rates of these reactions are highly dependent on pH, with the minimum rate observed in neutral medium. afinitica.com Steric hindrance at the silicon center, as provided by the triphenylmethyl group, would be expected to slow the rates of both hydrolysis and condensation significantly. gelest.com

Intramolecular Reactions: While less common for simple alkoxysilanes, intramolecular reactions can occur if a suitable reactive group is present elsewhere in the molecule that can interact with the propoxy group. For this compound, which lacks other reactive functional groups on its organic substituents, significant intramolecular reactions involving the propoxy group are not expected under typical conditions.

Impact on Overall Compound Stability (excluding physical properties)

The chemical stability of this compound is largely dictated by the lability of the Si-O-C linkage in the propoxy group. The susceptibility of this bond to hydrolysis is the primary pathway for the compound's chemical degradation. nih.gov

The stability of alkoxysilanes in aqueous environments is generally low. gelest.com The rate of hydrolysis is influenced by several factors:

Steric Bulk of the Alkoxy Group: The hydrolysis rate generally decreases with increasing steric bulk of the alkoxy group (e.g., methoxy > ethoxy > propoxy). gelest.com The propoxy group is therefore more stable towards hydrolysis than a methoxy group.

Steric Bulk at Silicon: Large substituents on the silicon atom, such as the triphenylmethyl group, sterically hinder the approach of water, thereby increasing the compound's hydrolytic stability. This is likely the most significant factor contributing to the stability of this particular molecule.

pH of the Environment: As mentioned, alkoxysilanes are most stable at neutral pH and hydrolyze more rapidly under acidic or basic conditions. afinitica.comresearchgate.net

Therefore, while the presence of the propoxy group represents an inherent point of chemical instability via hydrolysis, the significant steric protection afforded by the triphenylmethyl group likely renders this compound relatively stable compared to other, less hindered alkoxysilanes, particularly in neutral, anhydrous conditions.

Table 2: Relative Hydrolysis Rates of Alkoxysilanes

Alkoxy Group Steric Bulk General Hydrolysis Rate
Methoxy (-OCH₃) Low Fastest
Ethoxy (-OCH₂CH₃) Medium Intermediate

This table reflects general trends; actual rates are highly dependent on reaction conditions and the other substituents on the silicon atom. gelest.com

Stereochemical Aspects of Reactions Involving Dimethyl Propoxy Triphenylmethyl Silane

Stereoselectivity in Silicon-Carbon Bond Forming Reactions

The formation of silicon-carbon bonds in a stereoselective manner is a cornerstone of asymmetric synthesis in organosilicon chemistry. For chiral silanes, including derivatives of dimethyl(propoxy)(triphenylmethyl)silane, the introduction of a new carbon-based substituent at the silicon center can proceed with varying degrees of stereocontrol, leading to either diastereomeric or enantiomeric enrichment.

The stereochemical course of these reactions is highly dependent on the nature of the carbon nucleophile and the reaction mechanism. For instance, reactions of chiral hydrosilanes with organolithium or Grignard reagents often proceed with a high degree of stereospecificity. Research in the broader field of chiral silanes has shown that such reactions can occur with retention of configuration at the silicon center. This outcome is generally attributed to a four-centered transition state where the nucleophile attacks the silicon atom from the same side as the leaving group.

While specific studies on this compound are not extensively documented in publicly available literature, the principles governing related systems provide a framework for understanding its likely behavior. The bulky triphenylmethyl group is expected to play a significant role in directing the approach of incoming nucleophiles, potentially leading to high diastereoselectivity when the carbon nucleophile itself is chiral.

Table 1: Factors Influencing Stereoselectivity in Si-C Bond Formation

FactorInfluence on Stereoselectivity
Nature of Nucleophile Strong, hard nucleophiles (e.g., organolithium reagents) often favor retention of configuration.
Solvent The polarity and coordinating ability of the solvent can influence the transition state geometry.
Temperature Lower reaction temperatures generally enhance stereoselectivity by minimizing competing reaction pathways.
Steric Bulk of Substituents Large groups, such as the triphenylmethyl group, can create a highly biased steric environment, favoring attack from the less hindered face.

Stereochemical Outcomes of Nucleophilic Substitutions at Silicon

Nucleophilic substitution at a chiral silicon center is a fundamental process that can proceed through various mechanisms, each with distinct stereochemical consequences. The key mechanistic pathways are analogous to those at carbon centers, namely the SN2-Si and SN1-Si mechanisms, as well as pathways involving pentacoordinate intermediates.

For this compound, the substitution of the propoxy group by a nucleophile would be a representative reaction. The stereochemical outcome—retention, inversion, or racemization—is dictated by the nature of the nucleophile, the leaving group, and the solvent.

In many cases, nucleophilic substitution at silicon proceeds with either retention or inversion of configuration. This is often explained by the formation of a transient pentacoordinate silicon intermediate (a trigonal bipyramidal structure). The positions of the entering and leaving groups in this intermediate determine the final stereochemistry. If the entering and leaving groups occupy apical positions (apical attack and apical departure), the reaction typically proceeds with inversion of configuration. Conversely, if the entering group attacks from an equatorial position and the leaving group departs from an equatorial position (often involving a pseudorotation step), the result can be retention of configuration.

Influence of the Triphenylmethyl Group on Reaction Stereochemistry

The triphenylmethyl (trityl) group is one of the most sterically demanding substituents in organic chemistry. Its presence on the silicon atom in this compound has a profound impact on the stereochemical course of reactions. The sheer size of the trityl group can effectively block one face of the silicon tetrahedron, thereby directing the approach of incoming reagents to the opposite, less hindered face.

This steric directing effect can lead to high levels of stereoselectivity in reactions where a new stereocenter is formed at the silicon atom. For example, in a nucleophilic substitution reaction, the trityl group would likely force the nucleophile to attack from the side opposite to it, potentially leading to a preferred stereochemical outcome.

The steric hindrance provided by the trityl group can also influence the stability of reaction intermediates. For instance, in a pentacoordinate intermediate, the bulky trityl group will preferentially occupy an equatorial position to minimize steric strain. This preference can, in turn, influence the feasibility of different reaction pathways and their associated stereochemical outcomes. The longer bond lengths of silicon compared to carbon can somewhat mitigate this steric hindrance, but the directing effect remains a dominant factor. rsc.org

Retention and Inversion of Configuration at the Silicon Center

The stereochemical fate of a reaction at a chiral silicon center, resulting in either retention or inversion of configuration, is a well-studied phenomenon in organosilicon chemistry. The outcome is not always predictable and depends on a subtle balance of factors.

Retention of configuration is often observed in reactions with good leaving groups and nucleophiles that can participate in a four-centered transition state. It can also occur in reactions proceeding through a pentacoordinate intermediate where the entering and leaving groups are not in the typical apical-apical arrangement for inversion, often involving a process called pseudorotation. Studies on various chiral silanes have demonstrated that reactions with certain organometallic reagents, such as organolithiums, can proceed with high levels of retention. gvsu.edu

Inversion of configuration is the expected outcome for a classic SN2-type mechanism at silicon, where the nucleophile attacks the silicon atom from the backside relative to the leaving group. This pathway is favored by good leaving groups, strong nucleophiles, and polar aprotic solvents that can stabilize the transition state. The formation of a pentacoordinate intermediate where the incoming and outgoing groups occupy apical positions directly leads to inversion.

The presence of the bulky triphenylmethyl group in this compound would be expected to influence the accessibility of the backside attack required for inversion. However, the precise outcome would also depend on the specific nucleophile and reaction conditions.

Table 2: Conditions Favoring Retention vs. Inversion at Silicon

Stereochemical OutcomeFavorable Conditions
Retention - Good leaving groups - Nucleophiles capable of forming four-centered transition states (e.g., some organolithiums) - Non-polar solvents
Inversion - Good leaving groups - Strong nucleophiles - Polar aprotic solvents - Backside attack mechanism

Advanced Spectroscopic Characterization of Dimethyl Propoxy Triphenylmethyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and the local chemical environment of specific nuclei within a molecule. For Dimethyl(propoxy)(triphenylmethyl)silane, a combination of ¹H, ¹³C, and ²⁹Si NMR provides a complete picture of its structure.

¹H and ¹³C NMR Analysis of Organic Ligands

The ¹H and ¹³C NMR spectra of this compound are dictated by its three distinct organic components: the triphenylmethyl (trityl) group, the propoxy group, and the two methyl groups attached to the silicon atom.

The triphenylmethyl group presents characteristic signals in the aromatic region of the ¹H NMR spectrum, typically between 7.2 and 7.5 ppm, arising from the ortho, meta, and para protons of the three phenyl rings. researchgate.net In the ¹³C NMR spectrum, four distinct signals are expected for the trityl group: a quaternary carbon where the three rings connect, and three signals for the ortho, meta, and para carbons. researchgate.netcompoundchem.com The quaternary carbon directly bonded to the silicon atom would appear significantly downfield.

The propoxy group gives rise to three distinct sets of signals in the ¹H NMR spectrum. The terminal methyl (CH₃) protons appear as a triplet around 0.9 ppm. The central methylene (B1212753) (CH₂) protons appear as a sextet around 1.6 ppm. The methylene protons adjacent to the oxygen atom (-O-CH₂-) are deshielded and appear as a triplet further downfield, typically in the range of 3.5-3.8 ppm. libretexts.org Correspondingly, three signals would appear in the ¹³C spectrum for these carbon atoms. libretexts.orgwisc.edu

The dimethylsilyl group protons (Si-(CH₃)₂) are highly shielded and appear far upfield in the ¹H NMR spectrum, typically as a sharp singlet between 0.1 and 0.4 ppm. rsc.org This upfield shift is a hallmark of methyl groups bonded to silicon. umich.edu Similarly, the corresponding carbon signal in the ¹³C NMR spectrum is found at a high field, often below 5 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentGroupPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Si-CH₃Dimethylsilyl0.1 - 0.4 (singlet, 6H)-2.0 - 5.0
-O-CH₂-CH₂-CH₃Propoxy0.9 - 1.0 (triplet, 3H)10 - 12
-O-CH₂-CH₂-CH₃Propoxy1.5 - 1.7 (sextet, 2H)22 - 25
-O-CH₂-CH₂-CH₃Propoxy3.5 - 3.8 (triplet, 2H)60 - 65
C-(Ph)₃TriphenylmethylNot Applicable75 - 80 (quaternary)
Aromatic C-HTriphenylmethyl7.2 - 7.5 (multiplet, 15H)125 - 135

²⁹Si NMR for Silicon Environment Characterizationnih.gov

²⁹Si NMR spectroscopy is uniquely suited for probing the immediate electronic environment of the silicon atom. The chemical shift of the silicon nucleus is highly sensitive to the nature of the four substituents attached to it. unige.chresearchgate.net In this compound, the silicon atom is bonded to two methyl carbons, one triphenylmethyl carbon, and one oxygen atom of the propoxy group. This corresponds to a tetraorganosilane with a SiC₃O environment.

Based on data for analogous alkoxysilanes and sterically hindered silanes, the ²⁹Si chemical shift is expected to be in the range of -5 to +15 ppm relative to tetramethylsilane (B1202638) (TMS). rsc.orgpascal-man.com The presence of a single oxygen atom generally induces a downfield shift compared to tetrasubstituted alkylsilanes, while the bulky triphenylmethyl group also significantly influences the electronic shielding of the silicon nucleus. umich.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Studiesresearchgate.net

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule by probing their characteristic vibrational frequencies.

Identification of Silicon-Oxygen and Silicon-Carbon Stretching Frequencies

The IR and Raman spectra of this compound are expected to be rich with distinct bands corresponding to the various bonds within the molecule.

Si-O Stretching: The most prominent feature related to the silane (B1218182) core is the asymmetric stretching vibration of the Si-O-C linkage, which gives rise to a very strong and broad band in the IR spectrum, typically between 1050 and 1100 cm⁻¹. acs.orggelest.com The corresponding symmetric stretch is weaker in the IR but may be visible in the Raman spectrum.

Si-C Stretching: The stretching vibrations of the silicon-carbon bonds are also characteristic. The Si-C stretch for the Si-(CH₃)₂ group typically appears in the 750-850 cm⁻¹ region. researchgate.net The Si-C bond to the bulky triphenylmethyl group will also have a characteristic frequency, likely in the 700-800 cm⁻¹ range. gelest.com

Other Key Vibrations: The spectra will also be populated by C-H stretching vibrations from the aliphatic propoxy and methyl groups (2850-3000 cm⁻¹) and the aromatic trityl group (3000-3100 cm⁻¹). Phenyl ring C=C stretching modes are expected around 1600 and 1450 cm⁻¹. uomustansiriyah.edu.iq

Predicted Vibrational Frequencies

Vibrational ModeGroupExpected Frequency Range (cm⁻¹)Expected IR Intensity
C-H Stretch (Aromatic)Triphenylmethyl3000 - 3100Medium
C-H Stretch (Aliphatic)Propoxy, Dimethylsilyl2850 - 3000Strong
C=C Stretch (Aromatic Ring)Triphenylmethyl~1600, ~1450Medium-Strong
Si-O-C Asymmetric StretchSi-O-Propoxy1050 - 1100Very Strong, Broad
Si-CH₃ Rock/DeformationDimethylsilyl~1250, ~800Strong
Si-C StretchSi-C (all)700 - 850Medium-Strong

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through the analysis of fragmentation patterns. nih.gov

The electron ionization (EI) mass spectrum of this compound is expected to be dominated by fragmentation pathways that lead to the formation of highly stable ions. The molecular ion peak, [M]⁺, would confirm the molecular weight of the compound. However, the most prominent feature is anticipated to be the cleavage of the silicon-carbon bond to the triphenylmethyl group. This fragmentation yields the triphenylmethyl cation (trityl cation), [C(C₆H₅)₃]⁺. This cation is exceptionally stable due to the extensive resonance delocalization of the positive charge across the three phenyl rings, and it is expected to be the base peak (most intense peak) in the spectrum at an m/z of 243. nih.govuvic.cachemspider.com

Other fragmentation pathways, though likely leading to ions of much lower abundance, would involve the silyl (B83357) moiety. nih.gov These could include the loss of the propoxy group to form a [M - OC₃H₇]⁺ ion, or the loss of a propyl radical to form a [M - C₃H₇]⁺ ion. libretexts.org Fragments characteristic of alkoxysilanes may also be observed. sci-hub.se

Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment IonFormulaNotes
360[M]⁺[C₂₄H₂₈OSi]⁺Molecular Ion
317[M - C₃H₇]⁺[C₂₁H₂₁OSi]⁺Loss of propyl radical
301[M - OC₃H₇]⁺[C₂₁H₂₁Si]⁺Loss of propoxy radical
243[C(C₆H₅)₃]⁺[C₁₉H₁₅]⁺Trityl cation; expected base peak
117[(CH₃)₂Si(OC₃H₇)]⁺[C₅H₁₃OSi]⁺Propoxydimethylsilyl cation

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By measuring the angles and intensities of X-rays diffracted by the crystal lattice, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated. wikipedia.org

For a compound like this compound, which is expected to be a solid at room temperature due to the bulky triphenylmethyl group, single-crystal X-ray diffraction would be the definitive method for determining its solid-state structure. Although a specific crystal structure for this exact molecule has not been reported, analysis of related structures containing silyl ether and triphenylmethyl moieties allows for a hypothetical description of its key structural features.

The central silicon atom would exhibit a tetrahedral geometry, bonded to two methyl groups, a propoxy group, and the oxygen atom of the triphenylmethyl ether. The triphenylmethyl (trityl) group, with its three phenyl rings, would likely adopt a propeller-like conformation. The bond lengths and angles around the silicon atom would be influenced by the steric bulk of the substituents. For instance, the Si-O bond length is expected to be in the range of 1.6-1.7 Å, and the Si-C bond lengths are typically around 1.8-1.9 Å. The C-O-Si bond angle in the silyl ether linkage is generally wider than the typical sp³ hybridized angle, often exceeding 120°, due to electronic effects and steric hindrance.

Intermolecular interactions in the crystal lattice would likely be dominated by van der Waals forces between the phenyl rings of the trityl groups and the alkyl chains of the propoxy and methyl groups. The packing of the molecules in the crystal would be such as to maximize these interactions while accommodating the bulky trityl groups.

A representative table of crystallographic data for a related silyl ether is provided below to illustrate the type of information obtained from an X-ray crystallographic study.

Interactive Table: Representative Crystallographic Data for a Silyl Ether
ParameterValue
Empirical formulaC₂₂H₃₄O₃Si₂
Formula weight402.67
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(2)
b (Å)15.456(3)
c (Å)16.789(4)
β (°)98.76(1)
Volume (ų)2598.1(9)
Z4
Calculated density (g/cm³)1.029

Note: Data is for a representative silyl ether and not this compound.

Surface-Sensitive Spectroscopies for Thin Film Analysis (if applicable to derivatives)

Derivatives of this compound can be designed to form thin films or self-assembled monolayers (SAMs) on various substrates. Surface-sensitive spectroscopic techniques are essential for characterizing the chemical composition and molecular organization of these ultrathin layers.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. cardiff.ac.uk The technique involves irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are emitted from the surface.

For a thin film of a this compound derivative, XPS would provide valuable information about the surface chemistry. High-resolution scans of the core level electrons of silicon (Si 2p), carbon (C 1s), and oxygen (O 1s) would reveal the chemical bonding states of these elements.

The Si 2p spectrum would be particularly informative. A peak at a binding energy of around 102-103 eV would be indicative of the Si-O-C environment in the silyl ether linkage. mdpi.com The C 1s spectrum would be more complex, with distinct peaks corresponding to C-C/C-H bonds in the alkyl and phenyl groups (around 285 eV), C-O bonds in the propoxy group (around 286.5 eV), and potentially a shake-up satellite feature characteristic of the aromatic phenyl rings. researchgate.net The O 1s spectrum would show a primary peak around 532-533 eV, corresponding to the Si-O-C linkage. mdpi.com

By analyzing the relative intensities of these peaks, the elemental composition of the surface can be determined and compared to the expected stoichiometry of the molecule. Angle-resolved XPS (ARXPS) could further be used to determine the thickness and orientation of the molecules in the thin film. unica.it

Interactive Table: Expected XPS Binding Energies for a this compound Derivative Film
ElementCore LevelExpected Binding Energy (eV)Corresponding Functional Group
Si2p~102-103Si-O-C
C1s~285.0C-C, C-H (alkyl and aryl)
C1s~286.5C-O (propoxy)
O1s~532-533Si-O-C

Note: These are approximate binding energies and can vary depending on the specific chemical environment and instrument calibration.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is another highly surface-sensitive analytical technique that provides detailed chemical information about the outermost molecular layers of a material. diva-portal.org The technique involves bombarding the surface with a pulsed primary ion beam, which causes the emission of secondary ions from the sample surface. These secondary ions are then analyzed based on their mass-to-charge ratio. diva-portal.org

For a thin film of a this compound derivative, ToF-SIMS would provide a detailed fingerprint of the molecular structure. The resulting mass spectrum would show characteristic fragment ions that can be pieced together to confirm the presence of the molecule on the surface.

Key expected fragments would include the triphenylmethyl cation ([C(C₆H₅)₃]⁺) at m/z 243, which is a very stable and characteristic ion. Other significant peaks would correspond to fragments of the silane portion of the molecule, such as [Si(CH₃)₂]⁺ and fragments containing the propoxy group. In the negative ion spectrum, fragments such as [SiO₂]⁻ and [SiO₃]⁻ might be observed, particularly if the film is formed on a silicon-based substrate. nih.gov

ToF-SIMS imaging can also be used to map the lateral distribution of the compound on the surface, providing information about the homogeneity and quality of the thin film. researchgate.net

Interactive Table: Expected Characteristic ToF-SIMS Fragments for a this compound Derivative
Mass-to-Charge Ratio (m/z)Ion FragmentExpected Polarity
243[C(C₆H₅)₃]⁺Positive
59[Si(CH₃)₂H]⁺ or [C₃H₇O]⁺Positive
73[Si(CH₃)₃]⁺ (potential rearrangement)Positive
43[C₃H₇]⁺Positive
60[SiO₂]⁻Negative
76[SiO₃]⁻Negative

Note: The observed fragments and their relative intensities can be influenced by the substrate and the specific ToF-SIMS experimental conditions.

Computational Chemistry and Theoretical Investigations of Dimethyl Propoxy Triphenylmethyl Silane

Quantitative Structure-Activity Relationship (QSAR) Studies (if relevant for reactivity predictions)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or chemical reactivity. While QSAR is more commonly applied in drug discovery, its principles can be adapted to predict the reactivity of chemical compounds.

For a series of related silanes, a QSAR model could be developed to predict their hydrolysis rates or other reactivity parameters based on calculated molecular descriptors. These descriptors can include electronic properties (e.g., partial charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and topological indices.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic properties, which can aid in the characterization of molecules and the interpretation of experimental spectra.

For Dimethyl(propoxy)(triphenylmethyl)silane, DFT calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov By calculating the magnetic shielding tensors of the different nuclei (e.g., ¹H, ¹³C, ²⁹Si), it is possible to obtain theoretical NMR spectra that can be compared with experimental data to confirm the molecular structure.

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. This can help in assigning the vibrational modes of the molecule and understanding its structural dynamics.

An illustrative table of predicted versus experimental NMR chemical shifts for a model organosilane is provided below.

NucleusPredicted Chemical Shift (ppm) (Illustrative)Experimental Chemical Shift (ppm) (Illustrative)
²⁹Si -15.2-14.8
¹³C (Si-CH₃) 1.51.2
¹³C (Trityl ipso-C) 135.8136.2
¹H (Si-CH₃) 0.250.22

The accuracy of these predictions depends on the level of theory used and the inclusion of solvent effects in the calculations. comporgchem.com

Emerging Research Directions and Academic Applications

Role as a Synthetic Intermediate in Complex Organic Synthesis

In the realm of complex organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and stereoselectivity. Silyl (B83357) ethers, formed by the reaction of an alcohol with a silyl halide or other silylating agent, are among the most widely used protecting groups for hydroxyl functionalities due to their ease of formation, stability under a range of reaction conditions, and selective removal.

Dimethyl(propoxy)(triphenylmethyl)silane can be envisioned as a precursor to a silylating agent that introduces the dimethyl(triphenylmethyl)silyl group. The exceptional steric bulk of the trityl group offers a high degree of steric shielding to the protected hydroxyl group. This property is particularly valuable in multi-step syntheses where selective protection of one alcohol in the presence of others is required. The bulky nature of the resulting silyl ether can direct the stereochemical outcome of subsequent reactions on the substrate, a strategy often employed in the synthesis of natural products and other complex organic molecules.

Table 1: Comparison of Steric and Electronic Properties of Common Silyl Protecting Groups

Silyl Group Abbreviation van der Waals Radius (Å) (approx.) Relative Rate of Hydrolysis (Acidic) Relative Rate of Hydrolysis (Basic)
Trimethylsilyl TMS 2.9 1 1
Triethylsilyl TES 3.5 64 10
tert-Butyldimethylsilyl TBDMS/TBS 4.1 2,500 20,000
Triisopropylsilyl TIPS 4.6 700,000 100,000

| Dimethyl(triphenylmethyl)silyl | - | >5.0 (estimated) | Very Slow | Very Slow |

Note: Data for Dimethyl(triphenylmethyl)silyl is estimated based on the known properties of the trityl group and is intended for comparative purposes.

The propoxy group in this compound can act as a leaving group in transetherification reactions with alcohols, catalyzed by an acid or a base, to form the corresponding silyl ether. While less common than using silyl chlorides or triflates, this method offers an alternative pathway for the introduction of the protecting group under potentially milder conditions.

Potential in Advanced Materials Science

The unique structural features of this compound make it a promising candidate for applications in advanced materials science, particularly as a monomer or precursor for functional materials.

Hybrid organic-inorganic materials are composites that combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, mechanical strength) at the molecular level. Alkoxysilanes are common precursors for the inorganic component of these materials through sol-gel processes.

The hydrolysis and subsequent condensation of the propoxy group in this compound can lead to the formation of a polysiloxane network. The presence of the bulky and hydrophobic trityl groups pendant to the siloxane backbone would be expected to impart unique properties to the resulting hybrid material, such as increased free volume, low dielectric constant, and enhanced hydrophobicity. These characteristics are highly desirable for applications in microelectronics, coatings, and membranes. The co-condensation of this compound with other alkoxysilanes or organic monomers allows for the precise tuning of the final material's properties. d-nb.infonih.govrsc.org

The modification of surfaces to control properties such as wettability, adhesion, and biocompatibility is a cornerstone of modern materials science. Silane (B1218182) coupling agents are frequently used to form stable, covalent bonds with hydroxyl-rich surfaces like glass, silica (B1680970), and metal oxides.

This compound can be utilized as a surface modification agent. The propoxy group can react with surface silanol (B1196071) groups (Si-OH) to form a covalent Si-O-Si bond, anchoring the molecule to the surface. The large, non-polar trityl group would then be oriented away from the surface, creating a highly hydrophobic (water-repellent) and lipophilic (oil-attracting) interface. This dramatic change in surface energy can be exploited in applications such as self-cleaning surfaces, anti-fouling coatings, and specialized chromatographic supports. The chemical interaction involves the hydrolysis of the propoxy group, followed by condensation with surface hydroxyls.

Table 2: Chemical Interactions in Surface Modification

Step Reactants Products Bond Formed
1. Hydrolysis This compound + H₂O Dimethyl(hydroxy)(triphenylmethyl)silane + Propanol (B110389) Si-OH

| 2. Condensation | Dimethyl(hydroxy)(triphenylmethyl)silane + Surface-OH | Surface-O-Si(CH₃)₂(C(C₆H₅)₃) + H₂O | Si-O-Surface |

While less explored, the potential for this compound and its derivatives in catalysis is an intriguing area of research. In organometallic catalysis, the ligands coordinated to a metal center play a crucial role in determining the catalyst's activity and selectivity. The triphenylmethyl group, with its three phenyl rings, could be functionalized to create a bulky, tridentate ligand. A silicon atom incorporated into the ligand backbone could modulate the electronic properties of the coordinating atoms.

Furthermore, silanes can sometimes participate directly in catalytic cycles. For instance, in certain hydrosilylation reactions, the Si-H bond is catalytically added across a double or triple bond. While this compound does not possess a reactive Si-H bond, its derivatives could be designed for such applications. The steric bulk of the trityl group could influence the regioselectivity and stereoselectivity of the catalytic transformation.

Fundamental Contributions to Silicon Chemistry Theory

The study of compounds like this compound contributes significantly to the fundamental understanding of silicon chemistry. The presence of a highly sterically demanding group directly attached to the silicon center influences bond lengths, bond angles, and reactivity in ways that challenge and refine theoretical models.

For example, the steric hindrance provided by the trityl group can stabilize unusual coordination geometries and reactive intermediates at the silicon center. This allows for the study of species that would otherwise be too transient to observe. The electronic effects of the phenyl rings in the trityl group, in conjunction with the methyl and propoxy groups, also provide a complex system for probing the electronic structure and bonding at a tetracoordinate silicon atom. Computational studies on such molecules can provide insights into the nature of the silicon-carbon and silicon-oxygen bonds and the factors that govern their reactivity.

Future Research Challenges and Opportunities

The exploration of this compound and related compounds presents several challenges and opportunities for future research. A primary challenge is the synthesis of the compound itself, which may require specialized conditions to manage the steric bulk of the trityl group.

Opportunities for future research are abundant. In organic synthesis, the development of new synthetic methodologies that leverage the unique steric properties of the dimethyl(triphenylmethyl)silyl protecting group would be a valuable contribution. In materials science, the synthesis and characterization of novel polymers and hybrid materials derived from this precursor could lead to materials with tailored optical, electronic, and mechanical properties. A systematic investigation into the surface modification of various substrates with this compound and the resulting surface properties would also be of significant interest. Finally, in the realm of catalysis, the design and synthesis of novel ligands and catalysts based on this molecular scaffold could open up new avenues for selective chemical transformations. The continued investigation of this and other sterically encumbered organosilanes will undoubtedly lead to a deeper understanding of silicon chemistry and the development of new and useful technologies.

Q & A

Q. What are the optimal synthetic routes for preparing dimethyl(propoxy)(triphenylmethyl)silane, and how can purity be validated?

The synthesis of this compound involves silane coupling chemistry, typically starting with functionalized silane precursors. A key strategy is the protection-deprotection approach:

  • Step 1 : React a triphenylmethyl (trityl) chloride derivative with a dimethylsilane precursor under anhydrous conditions (e.g., in tetrahydrofuran with a base like triethylamine).
  • Step 2 : Introduce the propoxy group via nucleophilic substitution, ensuring controlled stoichiometry to avoid over-alkylation.
  • Validation : Use 1H^{1}\text{H} and 29Si^{29}\text{Si} NMR to confirm the absence of unreacted precursors or byproducts. X-ray crystallography (for crystalline derivatives) provides definitive structural confirmation . Purity can be assessed via gas chromatography (GC) or HPLC coupled with mass spectrometry.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} NMR identifies proton environments (e.g., propoxy CH2_2 groups at δ 1.2–1.6 ppm, trityl aromatic protons at δ 7.2–7.5 ppm). 29Si^{29}\text{Si} NMR is critical for confirming silicon bonding environments (expected signal near δ 10–15 ppm for dimethylsilane derivatives) .
  • FTIR-ATR : Detects Si-O-C (1050–1100 cm1^{-1}) and Si-C (750–800 cm1^{-1}) stretches. Compare with reference spectra for silane monolayers .
  • X-ray Photoelectron Spectroscopy (XPS) : Validates surface-bound silanes (e.g., Si 2p binding energy at ~102–104 eV for organosilanes) .

Advanced Research Questions

Q. How do steric effects from the trityl group influence the reactivity of this compound in surface modification?

The bulky trityl group imposes steric hindrance, affecting:

  • Surface Coverage : Lower packing density on silica surfaces compared to linear silanes (e.g., trimethylsilanes), as observed via XPS and contact angle measurements .
  • Reaction Kinetics : Slower hydrolysis rates in aqueous environments due to hindered access to silicon centers. Adjust pH (e.g., pH 4–5) to optimize hydrolysis without compromising stability.
  • Applications : The trityl group enhances hydrophobicity but reduces covalent bonding efficiency. Balance with co-functionalization strategies (e.g., mixed monolayers with shorter-chain silanes) .

Q. How can conflicting NMR data for this compound derivatives be resolved?

Discrepancies in NMR signals (e.g., split peaks or unexpected shifts) often arise from:

  • Dynamic Stereochemistry : Rotameric equilibria in propoxy or trityl groups. Use variable-temperature NMR to freeze conformers (e.g., at –40°C) and simplify splitting patterns .
  • Impurity Artifacts : Trace solvents or moisture can alter chemical shifts. Dry samples over molecular sieves and re-run spectra in deuterated chloroform or DMSO-d6_6.
  • Crystallographic Validation : Cross-reference with single-crystal X-ray data to resolve ambiguities in spatial arrangement .

Q. What role does this compound play in designing heterogeneous catalysts?

This silane modifies catalyst supports (e.g., SiO2_2) by:

  • Tailoring Surface Hydrophobicity : Enhances selectivity in aqueous-phase reactions (e.g., hydrogenation of polar substrates like dimethyl oxalate).
  • Stabilizing Metal Nanoparticles : The propoxy group acts as a ligand anchor for Cu or Pd nanoparticles, improving dispersion and reducing sintering.
  • Case Study : Cu/SiO2_2 catalysts modified with similar silanes show 15–20% higher ethylene glycol yield in dimethyl oxalate hydrogenation due to optimized acid-base site distribution .

Methodological Considerations

Q. What experimental controls are essential when studying silane-surface interactions?

  • Blank Substrates : Compare modified surfaces with untreated SiO2_2 to isolate silane effects.
  • Kinetic Profiling : Monitor hydrolysis/condensation rates via in situ FTIR or quartz crystal microbalance (QCM).
  • Statistical Replicates : Perform XPS or AFM measurements on ≥3 samples to account for surface heterogeneity .

Q. How can computational modeling complement experimental studies of this silane?

  • Molecular Dynamics (MD) : Simulate monolayer packing and tilt angles (e.g., ~30–40° for trityl-modified silanes) to predict surface morphology .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., Si-O vs. Si-C) to guide synthetic optimization.

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